molecular formula C22H28O8 B1261894 Acanthospermal B

Acanthospermal B

Cat. No. B1261894
M. Wt: 420.5 g/mol
InChI Key: YRUNQVZUGKDPML-OPGLVATHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acanthospermal B is a natural product found in Lecocarpus pinnatifidus with data available.

Scientific Research Applications

Antibacterial Activity

Acanthospermal B (AcB), a major component in Acanthospermum hispidum, shows selective antibacterial properties. It is particularly effective against Enterococcus faecalis and Staphylococcus aureus, including Methicillin-resistant Staphylococcus aureus (MRSA). In vivo studies on mice with MRSA skin infections revealed that AcB significantly reduced MRSA growth in skin and prevented its dissemination to liver and spleen. It also exhibited bacteriostatic effects in vitro on MRSA cultures, with effects ranging from partial DNA denaturation to cell wall lysis at certain concentrations (Arena et al., 2011).

Antiparasitic Activities

Acanthospermal B has shown promise in antiparasitic applications. A study on compounds isolated from Acanthospermum hispidum revealed significant in vitro antiplasmodial activity against Plasmodium falciparum. Additionally, these compounds displayed antiparasitic activities against Trypanosoma brucei brucei and Leishmania mexicana mexicana. This highlights the potential of Acanthospermal B in treating malaria and other parasitic infections (Ganfon et al., 2012).

Cognitive-enhancing Effects

Acanthoside B, another compound related to Acanthospermal B, has demonstrated cognitive-enhancing and anti-amnesic effects in a mouse model. It showed potential in regulating oxidative, inflammatory, and cholinergic systems, as well as activating the TrkB/CREB/BDNF pathway. These findings suggest its application in managing cognitive impairments and neurological conditions (Karthivashan et al., 2019).

properties

Product Name

Acanthospermal B

Molecular Formula

C22H28O8

Molecular Weight

420.5 g/mol

IUPAC Name

[(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylbutanoate

InChI

InChI=1S/C22H28O8/c1-5-12(2)21(26)30-20-18-13(3)22(27)29-17(18)9-15(10-23)7-6-8-16(11-24)19(20)28-14(4)25/h8-9,11-12,17-20,23H,3,5-7,10H2,1-2,4H3/b15-9-,16-8-/t12?,17-,18+,19+,20+/m1/s1

InChI Key

YRUNQVZUGKDPML-OPGLVATHSA-N

Isomeric SMILES

CCC(C)C(=O)O[C@H]1[C@@H]2[C@@H](/C=C(/CC/C=C(\[C@@H]1OC(=O)C)/C=O)\CO)OC(=O)C2=C

Canonical SMILES

CCC(C)C(=O)OC1C2C(C=C(CCC=C(C1OC(=O)C)C=O)CO)OC(=O)C2=C

synonyms

acanthospermal B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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